Cas no 860610-53-3 ([(3-fluorophenyl)amino]thiourea)
![[(3-fluorophenyl)amino]thiourea structure](https://ja.kuujia.com/images/noimg.png)
[(3-fluorophenyl)amino]thiourea 化学的及び物理的性質
名前と識別子
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- 2-(3-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- [(3-fluorophenyl)amino]thiourea
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[(3-fluorophenyl)amino]thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692991-1.0g |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | 1g |
$1543.0 | 2023-05-24 | ||
Enamine | EN300-692991-2.5g |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | 2.5g |
$3025.0 | 2023-05-24 | ||
Enamine | EN300-692991-0.1g |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | 0.1g |
$1357.0 | 2023-05-24 | ||
Enamine | EN300-692991-0.5g |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | 0.5g |
$1482.0 | 2023-05-24 | ||
Enamine | EN300-692991-10.0g |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | 10g |
$6635.0 | 2023-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426559-500mg |
2-(3-Fluorophenyl)hydrazine-1-carbothioamide |
860610-53-3 | 90% | 500mg |
¥37346.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426559-100mg |
2-(3-Fluorophenyl)hydrazine-1-carbothioamide |
860610-53-3 | 90% | 100mg |
¥36633.00 | 2024-07-28 | |
A2B Chem LLC | AI69749-500mg |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI69749-5mg |
[(3-fluorophenyl)amino]thiourea |
860610-53-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426559-1g |
2-(3-Fluorophenyl)hydrazine-1-carbothioamide |
860610-53-3 | 90% | 1g |
¥36101.00 | 2024-07-28 |
[(3-fluorophenyl)amino]thiourea 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
[(3-fluorophenyl)amino]thioureaに関する追加情報
[(3-Fluorophenyl)amino]thiourea: A Comprehensive Overview
The compound [(3-fluorophenyl)amino]thiourea (CAS No. 860610-53-3) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of thioureas, which are derivatives of thiocyanic acid (HSCN). The presence of the 3-fluorophenyl group introduces distinct electronic and steric properties, making it a valuable compound in various fields such as organic synthesis, material science, and pharmacology.
Thioureas, in general, are known for their ability to act as both nucleophiles and bases due to the presence of the thioamide group (-NH-CS-NH2). The 3-fluorophenyl group attached to the nitrogen atom further enhances the molecule's reactivity and selectivity. Recent studies have highlighted the potential of [(3-fluorophenyl)amino]thiourea in catalytic processes, particularly in asymmetric synthesis and enantioselective reactions. Its ability to coordinate with metal ions makes it a promising candidate for designing chiral catalysts.
One of the most significant advancements involving [(3-fluorophenyl)amino]thiourea is its application in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its derivatives have shown potential in targeting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorine atom in the phenyl ring contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes.
In the realm of material science, [(3-fluorophenyl)amino]thiourea has been investigated for its use in creating advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal component for designing porous materials with high surface areas. Recent studies have demonstrated its effectiveness in gas storage applications, particularly for gases like CO2 and H2.
The synthesis of [(3-fluorophenyl)amino]thiourea typically involves nucleophilic substitution reactions or condensation processes. The introduction of the fluorine atom into the phenyl ring is achieved through electrophilic substitution reactions, often using fluorine-containing reagents like HF or F2 under controlled conditions. The optimization of these reactions has led to higher yields and better purity levels, making the compound more accessible for large-scale applications.
From an environmental perspective, [(3-fluorophenyl)amino]thiourea has shown promise in pollution control technologies. Its ability to adsorb heavy metals from aqueous solutions has been explored in recent studies. The compound's chelating properties allow it to form stable complexes with metal ions, making it a potential candidate for water treatment applications.
In conclusion, [(3-fluorophenyl)amino]thiourea (CAS No. 860610-53-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and application development, position it as a key molecule for future innovations in science and technology.
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